An In-depth Technical Guide on 4-Fluorophenyl 2-thienyl ketone (CAS: 579-49-7) for Researchers and Drug Development Professionals
An In-depth Technical Guide on 4-Fluorophenyl 2-thienyl ketone (CAS: 579-49-7) for Researchers and Drug Development Professionals
Introduction: 4-Fluorophenyl 2-thienyl ketone, with the CAS number 579-49-7, is a chemical compound that serves as a valuable building block in organic synthesis. Its structural features, comprising a fluorinated phenyl ring and a thiophene moiety, make it a precursor for a diverse range of molecules with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Data
A clear understanding of the physicochemical properties of 4-Fluorophenyl 2-thienyl ketone is fundamental for its application in research and development. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 579-49-7 | |
| Molecular Formula | C₁₁H₇FOS | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 95.5-96 °C | [1] |
| Boiling Point | 142-145 °C at 4 mmHg | [1] |
| Density | 1.279 g/cm³ | [1] |
| Solubility | Soluble in organic solvents like DMSO and methanol. | |
| InChI Key | NLTRJPXIYKYMKT-UHFFFAOYSA-N | [1] |
Synthesis and Characterization
4-Fluorophenyl 2-thienyl ketone is typically synthesized via a Friedel-Crafts acylation reaction. While specific industrial synthesis protocols are proprietary, a general laboratory-scale synthesis is described below.
Experimental Protocol: Synthesis of 4-Fluorophenyl 2-thienyl ketone
Materials:
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Thiophene
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4-Fluorobenzoyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM)
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Hydrochloric acid (HCl)
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Sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene in anhydrous dichloromethane.
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Cool the solution in an ice bath.
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Slowly add anhydrous aluminum chloride to the stirred solution.
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Add 4-fluorobenzoyl chloride dropwise to the reaction mixture, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
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Quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.
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Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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The crude product can be purified by recrystallization or column chromatography to yield pure 4-Fluorophenyl 2-thienyl ketone.
Characterization: The structure and purity of the synthesized compound can be confirmed using various spectroscopic techniques, including:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the chemical structure.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) stretch.
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Mass Spectrometry (MS): To confirm the molecular weight.
Applications in Drug Discovery and Development
While 4-Fluorophenyl 2-thienyl ketone itself is not known to possess significant biological activity, it serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules. The thiophene ring is a well-established pharmacophore found in numerous approved drugs, and the fluorophenyl group can enhance metabolic stability and binding affinity.
Precursor to Bioactive Molecules
Derivatives of 4-Fluorophenyl 2-thienyl ketone have been investigated for various therapeutic applications, most notably as anticancer agents. The general workflow for the discovery of such bioactive compounds is illustrated below.
Potential Mechanisms of Action of Derivatives
Thiophene-containing compounds have been shown to exert their anticancer effects through various mechanisms. While the specific pathways targeted by derivatives of 4-Fluorophenyl 2-thienyl ketone would need to be elucidated for each compound, a hypothetical signaling pathway that could be modulated is depicted below. This is a generalized representation of common cancer signaling pathways that are often targeted by small molecule inhibitors.
Experimental Protocols for Biological Evaluation
To assess the potential of novel compounds derived from 4-Fluorophenyl 2-thienyl ketone, a series of in vitro assays are typically employed. A standard method for evaluating cytotoxicity is the MTT assay.
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the concentration at which a test compound inhibits the growth of a cancer cell line by 50% (IC₅₀).
Materials:
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Cancer cell line (e.g., HeLa, MCF-7, A549)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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96-well microplates
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Test compound stock solution (in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or acidified isopropanol)
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Microplate reader
Procedure:
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Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2]
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Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the stock solution. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).[2]
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Incubation: Incubate the plate for another 48-72 hours under the same conditions.[2]
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MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]
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Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[2]
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Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.[2]
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
Quantitative Data from Structurally Related Compounds
While no direct biological data for 4-Fluorophenyl 2-thienyl ketone is available, the following table summarizes the cytotoxic activity of some thiophene derivatives against various cancer cell lines, illustrating the potential of this chemical scaffold.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thienopyrimidine derivative (3b) | HepG2 (Liver) | 3.105 | [3] |
| Thienopyrimidine derivative (3b) | PC-3 (Prostate) | 2.15 | [3] |
| Thienopyrimidine derivative (4c) | HepG2 (Liver) | 3.023 | [3] |
| Thienopyrimidine derivative (4c) | PC-3 (Prostate) | 3.12 | [3] |
| 2-(4-Fluorophenyl)-N-phenylacetamide derivative (2b) | PC3 (Prostate) | 52 | [4] |
| 2-(4-Fluorophenyl)-N-phenylacetamide derivative (2c) | PC3 (Prostate) | 80 | [4] |
Conclusion
4-Fluorophenyl 2-thienyl ketone is a key starting material in the synthesis of a variety of organic compounds. Its utility is particularly evident in the field of medicinal chemistry, where it serves as a scaffold for the development of novel therapeutic agents, especially in the area of oncology. The presence of the thiophene and fluorophenyl moieties provides a foundation for creating derivatives with desirable pharmacological properties. The experimental protocols and data presented in this guide offer a starting point for researchers and drug development professionals interested in exploring the potential of this versatile chemical entity. Further research into the synthesis and biological evaluation of novel derivatives is warranted to fully unlock its therapeutic potential.
